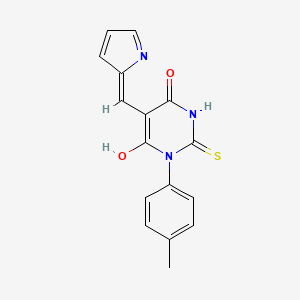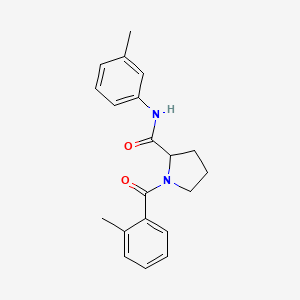![molecular formula C27H29N3O2 B5970711 N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide works by binding to the chloride channel and blocking the flow of chloride ions. It has been shown to be a non-competitive inhibitor of chloride channels, meaning that it does not compete with chloride ions for binding sites. Instead, it binds to a separate site on the channel and causes a conformational change that blocks the flow of chloride ions.
Biochemical and Physiological Effects:
N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the chloride channels that are necessary for their survival. It has also been shown to have anti-inflammatory effects by inhibiting the release of cytokines from immune cells. In addition, N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide in lab experiments is its potency. It is a highly effective inhibitor of chloride channels and can be used at very low concentrations. However, one limitation of using N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its specificity. It has been shown to inhibit other ion channels in addition to chloride channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide. One area of interest is the development of more specific inhibitors of chloride channels. This could help to overcome the limitations of N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide and provide more targeted tools for studying the physiological roles of chloride channels. Another area of interest is the use of N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide in the treatment of diseases such as cystic fibrosis and epilepsy. Further research is needed to determine the efficacy and safety of N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide in these applications. Finally, N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide could be used as a starting point for the development of new drugs with similar mechanisms of action but improved specificity and efficacy.
Synthesis Methods
The synthesis of N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 1-(3-piperidinyl)propan-1-one, followed by the reaction of the resulting product with 2-bromopyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been used extensively in scientific research as a tool to study chloride channels. It has been shown to inhibit both voltage-gated and calcium-activated chloride channels, making it a valuable tool for investigating the physiological roles of these channels. N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has also been used to study the role of chloride channels in diseases such as cystic fibrosis and epilepsy.
properties
IUPAC Name |
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c31-26(16-15-25-10-4-5-17-28-25)30-18-6-7-21(20-30)19-29-27(32)24-13-11-23(12-14-24)22-8-2-1-3-9-22/h1-5,8-14,17,21H,6-7,15-16,18-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXMUMDXRPNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)

![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)
